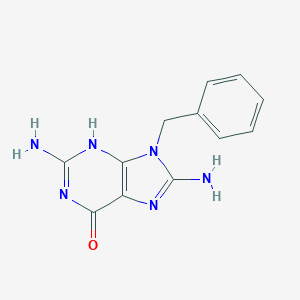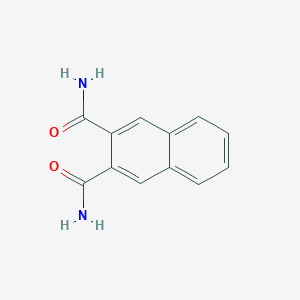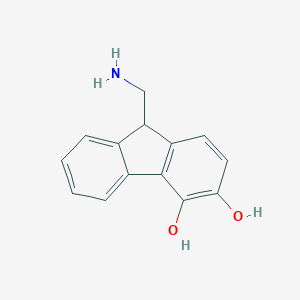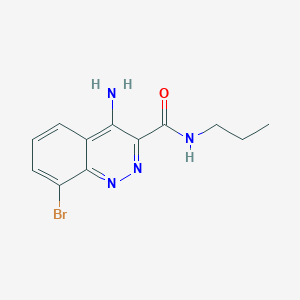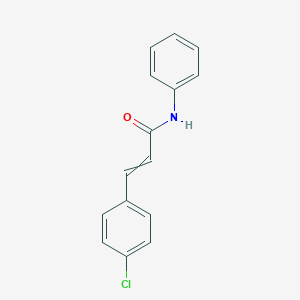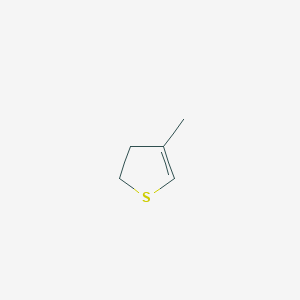
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that contains a pyridine ring, an imidazole ring, and a carbonyl group.
Wirkmechanismus
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of neurotransmitters. In vivo studies have shown that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can reduce tumor growth in animal models and improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its high purity and stability, which makes it suitable for use in various lab experiments. However, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is relatively expensive compared to other compounds, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one. One potential area of investigation is the development of novel 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one derivatives with improved pharmacological properties. Another area of interest is the elucidation of the molecular targets of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one and its mechanism of action. Furthermore, the potential applications of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in other fields, such as material science and catalysis, could also be explored.
Synthesemethoden
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one involves the reaction of 2-chloro-4-(pyridin-4-yl)pyridine with ethyl isocyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is purified by recrystallization to obtain 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In addition, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been used as a building block in the synthesis of various biologically active compounds.
Eigenschaften
CAS-Nummer |
101184-13-8 |
|---|---|
Produktname |
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
Molekularformel |
C10H8ClN3O2 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
4-(2-chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H8ClN3O2/c1-5-8(14-10(16)13-5)9(15)6-2-3-12-7(11)4-6/h2-4H,1H3,(H2,13,14,16) |
InChI-Schlüssel |
QYFBKGKKFZFSDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl |
Kanonische SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl |
Synonyme |
2H-Imidazol-2-one, 4-[(2-chloro-4-pyridinyl)carbonyl]-1,3-dihydro-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




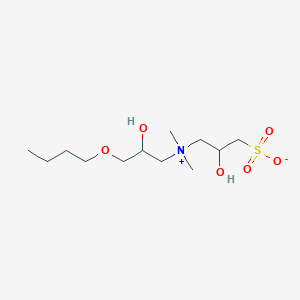
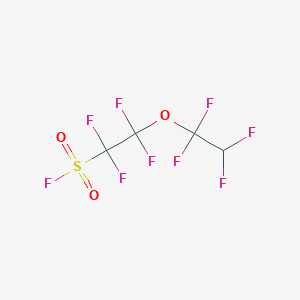
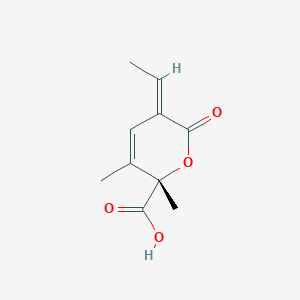

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

